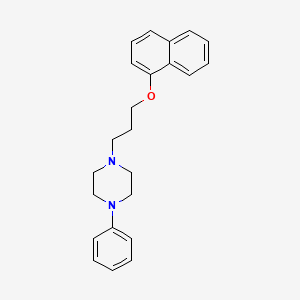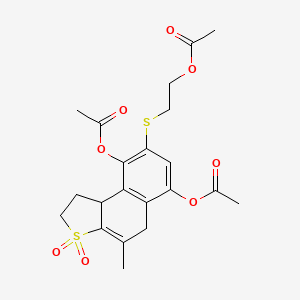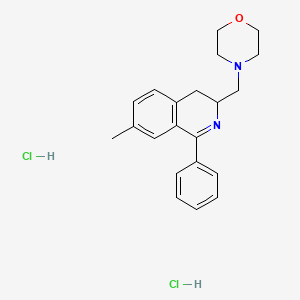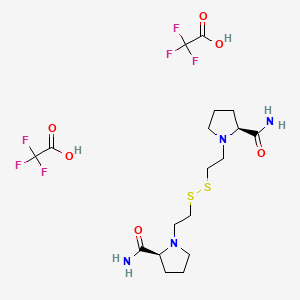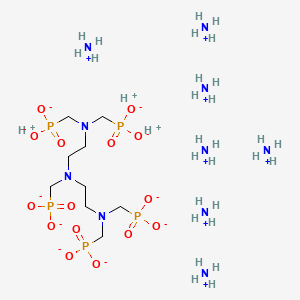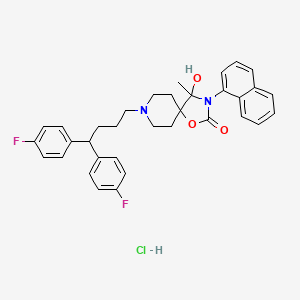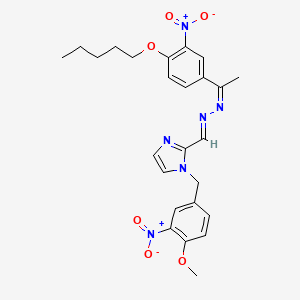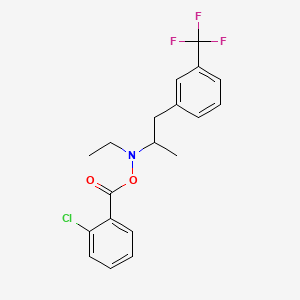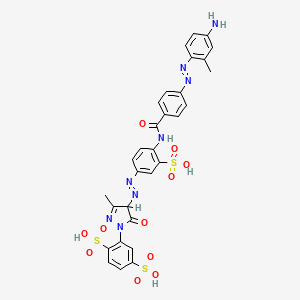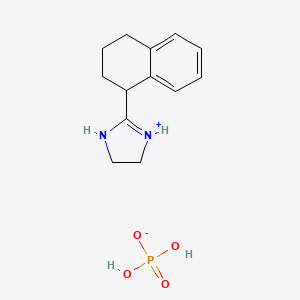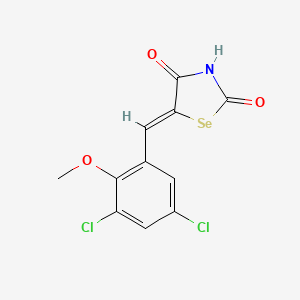
5-((3,5-Dichloro-2-methoxyphenyl)methylene)selenazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((3,5-Dichloro-2-methoxyphenyl)methylene)selenazolidine-2,4-dione is a synthetic organic compound that belongs to the class of selenazolidine derivatives This compound is characterized by the presence of a selenazolidine ring, which is a five-membered ring containing selenium, nitrogen, and carbon atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3,5-Dichloro-2-methoxyphenyl)methylene)selenazolidine-2,4-dione typically involves the condensation of 3,5-dichloro-2-methoxybenzaldehyde with selenazolidine-2,4-dione. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol, and a catalytic amount of an acid, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to promote the formation of the desired product, which is then isolated and purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
5-((3,5-Dichloro-2-methoxyphenyl)methylene)selenazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxide derivatives.
Reduction: Reduction reactions can convert the compound into selenol derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions include selenoxide derivatives, selenol derivatives, and various substituted selenazolidine compounds, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs for the treatment of cancer and infectious diseases.
Industry: It may find applications in the development of new materials and chemical processes, particularly those involving selenium-containing compounds
作用機序
The mechanism of action of 5-((3,5-Dichloro-2-methoxyphenyl)methylene)selenazolidine-2,4-dione is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The compound’s selenazolidine ring and methoxyphenyl group may interact with cellular proteins and enzymes, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation, induction of apoptosis, and disruption of microbial cell membranes .
類似化合物との比較
Similar Compounds
5-(Chromene-3-yl)methylene-2,4-thiazolidinedione: This compound has a similar structure but contains a thiazolidine ring instead of a selenazolidine ring.
2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide: This compound features a similar methoxyphenyl group and chlorine atoms but has a different core structure.
Uniqueness
The presence of the selenazolidine ring in 5-((3,5-Dichloro-2-methoxyphenyl)methylene)selenazolidine-2,4-dione distinguishes it from other similar compounds. Selenium-containing compounds often exhibit unique biological activities and chemical properties, making this compound a valuable target for further research and development .
特性
CAS番号 |
82085-52-7 |
|---|---|
分子式 |
C11H7Cl2NO3Se |
分子量 |
351.1 g/mol |
IUPAC名 |
(5Z)-5-[(3,5-dichloro-2-methoxyphenyl)methylidene]-1,3-selenazolidine-2,4-dione |
InChI |
InChI=1S/C11H7Cl2NO3Se/c1-17-9-5(2-6(12)4-7(9)13)3-8-10(15)14-11(16)18-8/h2-4H,1H3,(H,14,15,16)/b8-3- |
InChIキー |
IGGHANPGTWCWAI-BAQGIRSFSA-N |
異性体SMILES |
COC1=C(C=C(C=C1Cl)Cl)/C=C\2/C(=O)NC(=O)[Se]2 |
正規SMILES |
COC1=C(C=C(C=C1Cl)Cl)C=C2C(=O)NC(=O)[Se]2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


